Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate)

Description

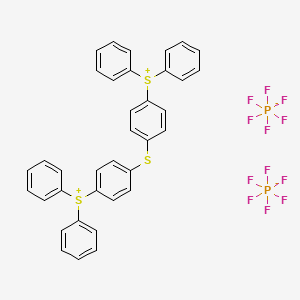

Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) (CAS: 74227-35-3) is a triarylsulfonium salt widely employed as a photoinitiator in cationic polymerization. Its molecular formula is C₃₆H₂₈S₃F₁₂P₂, with a molecular weight of 846.7 g/mol . The compound features two diphenylsulfonio groups linked via a sulfide bridge, paired with hexafluorophosphate (PF₆⁻) counterions to balance charge. Synthesized through metathesis reactions between bis-[4-(diphenylsulfonio)phenyl]sulfide bis-chloride and potassium hexafluorophosphate, it forms a white, frangible powder with a melting range of 231–238°C . Elemental analysis confirms its composition, with deviations ≤0.5% for carbon (50.82% found vs. 51.0% calculated), sulfur (11.36% vs. 11.4%), and fluorine (27.63% vs. 26.9%) . Its solubility in polar solvents like sulfolane and propylene carbonate makes it suitable for UV-curable epoxy and vinyl ether formulations .

Properties

IUPAC Name |

[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;dihexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28S3.2F6P/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;2*1-7(2,3,4,5)6/h1-28H;;/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVPBWWLXQQGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28F12P2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00995700 | |

| Record name | [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) bis[hexafluoridophosphate(1-)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

846.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74227-35-3 | |

| Record name | Sulfonium, S,S'-(thiodi-4,1-phenylene)bis[S,S-diphenyl-, hexafluorophosphate(1-) (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) bis[hexafluoridophosphate(1-)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: thiobis(4,1-phenylene)-S,S,S',S'-tetraphenyldisulfonium bishexafluorophosphate; diphenyl(4-phenylthiophenyl)sulfonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfonium, (thiodi-4,1-phenylene)bis[diphenyl-, bis[hexafluorophosphate(1-)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) is primarily targeted towards certain types of resins, particularly aromatic, aliphatic, and cycloaliphatic epoxides. These resins are the primary targets due to their ability to undergo UV polymerization curing, a process that the compound facilitates.

Mode of Action

The compound, Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate), acts as an efficient cationic photo-initiator. Upon exposure to UV light, it initiates the polymerization of the targeted resins. This interaction with its targets leads to changes in the resin structure, transforming them from a liquid or low-melting solid state to a solid state.

Biochemical Pathways

The action of Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) affects the UV polymerization pathway. This pathway involves the absorption of UV light, leading to the generation of a cationic species that initiates the polymerization of the resin. The downstream effects include the formation of a solid polymer structure from the resin, which has enhanced properties such as increased hardness, resistance to solvents, and improved surface finish.

Pharmacokinetics

In its operational environment, the compound’s availability is influenced by factors such as the intensity and wavelength of the uv light source, the thickness of the resin layer, and the presence of any additives.

Result of Action

The molecular and cellular effects of Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate)'s action primarily involve the transformation of the resin’s molecular structure. The UV-initiated polymerization results in the formation of long-chain polymers from the resin monomers or oligomers. This leads to a change in the physical properties of the resin, resulting in a hardened, solvent-resistant material with an improved surface finish.

Action Environment

The action, efficacy, and stability of Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) are influenced by various environmental factors. These include the intensity and wavelength of the UV light source, the nature of the resin (including its type and the presence of any additives), and the ambient temperature. For instance, a higher intensity UV light source can increase the rate of polymerization, while certain additives can enhance the compound’s stability.

Biological Activity

Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) is an organic compound with significant applications in polymer chemistry, particularly as a cationic photoinitiator. Its molecular formula is , and it has a molecular weight of approximately 846.74 g/mol. The compound features a unique structure that includes two diphenylsulfonium groups linked by a sulfide bridge, which contributes to its reactivity and stability in various chemical environments.

The primary biological activity of this compound revolves around its role as a photoinitiator in UV polymerization processes. Upon exposure to ultraviolet light, the sulfonium groups undergo homolytic cleavage, generating reactive cations capable of initiating polymerization reactions in unsaturated compounds such as epoxides. This mechanism is crucial for applications in the electronics and coatings industries, where rapid curing of materials is required.

Photoinitiation in Polymer Chemistry

- Cationic Polymerization : The compound effectively initiates cationic polymerization, making it valuable for curing epoxy resins, particularly aromatic and aliphatic types. This property enhances the material's performance in various industrial applications.

- Reactivity with Monomers : Research indicates that Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) interacts efficiently with a variety of unsaturated compounds, leading to effective polymer formation under UV light. Understanding these interactions aids in optimizing formulations for specific applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| Diphenyliodonium hexafluorophosphate | Iodonium salt | Commonly used as a photoinitiator; generates reactive species upon UV exposure. |

| Triphenylsulfonium hexafluorophosphate | Sulfonium salt | Similar photoinitiating properties; used in UV-curable formulations. |

| Thiobis(4-methylphenyl)sulfide bis(hexafluorophosphate) | Sulfide derivative | Exhibits cationic polymerization characteristics; alternative for specific applications. |

The dual sulfonium structure of Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) enhances its reactivity compared to other photoinitiators, making it particularly effective for high-performance materials.

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various applications:

- UV-Curable Coatings : In a study on UV-curable coatings, the compound was found to significantly improve the curing speed and final properties of the coatings compared to traditional photoinitiators.

- Electronics Applications : Its application in electronics has been explored, where it serves as a crucial component in the fabrication of electronic devices requiring precise polymerization processes.

Scientific Research Applications

Photoinitiator in Polymer Chemistry

Cationic Polymerization : Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) is primarily used as a photoinitiator for cationic polymerization processes. It demonstrates high efficiency in initiating the polymerization of various monomers, including:

- Epoxy resins

- Vinyl ethers

- Oxetanes

The effectiveness of this compound has been highlighted in studies showing its ability to initiate polymerization at lower energy levels compared to traditional initiators .

Applications in Coatings and Adhesives

The compound enhances the bonding properties of adhesives used in various industrial applications. Its ability to cure quickly under UV light makes it ideal for coatings that require rapid setting times. The following table summarizes key applications:

| Application Type | Description |

|---|---|

| Coatings | Used in UV-curable coatings for electronics and automotive industries. |

| Adhesives | Enhances adhesion properties in industrial adhesives, particularly those requiring fast curing. |

| Electronic Materials | Employed in the production of electronic components due to its effective curing properties. |

Environmental Impact Studies

Research has also focused on the environmental implications of using this compound in industrial applications. While it effectively catalyzes polymerization, concerns have been raised regarding its persistence in the environment and potential long-term ecological effects .

Case Study 1: Efficacy as a Photoinitiator

A study demonstrated that Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) significantly enhances the curing efficiency of epoxy resins when exposed to UV light. The study highlighted its ability to initiate polymerization at lower energy levels compared to traditional initiators, thus reducing energy consumption during manufacturing processes.

Case Study 2: Cytotoxicity Assessment

Investigations into the biological activity of this compound revealed cytotoxic effects on certain cell lines, raising concerns about its safety for biomedical applications. The following table summarizes cytotoxicity data:

| Cell Line | IC50 (µM) | Observed Effect |

|---|---|---|

| HeLa | 10 | Significant cytotoxicity |

| NIH 3T3 | 15 | Moderate cytotoxicity |

| Human Dermal Fibroblasts | 20 | Low cytotoxicity |

These findings suggest that while effective as a photoinitiator, careful evaluation is necessary when considering its use in human-related applications .

Comparison with Similar Compounds

Structural Analogs with Varying Counterions

2.1.1 Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate)

- CAS : 89452-37-9; Molecular Formula : C₃₆H₂₈S₃·2(SbF₆); Molecular Weight : 1028.28 g/mol .

- Key Differences :

- Counterion : Hexafluoroantimonate (SbF₆⁻) instead of PF₆⁻.

- Performance : SbF₆⁻ offers higher thermal stability and catalytic activity in high-temperature applications (e.g., automotive coatings) but raises environmental concerns due to antimony toxicity .

- Regulatory Status : Increasing scrutiny over SbF₆⁻ derivatives has driven demand for PF₆⁻-based alternatives .

2.1.2 Tri-phenylsulfonium hexafluorophosphate (TPS)

- CAS: Not explicitly listed; Molecular Formula: C₁₈H₁₅F₆PS; Molecular Weight: ~392.3 g/mol (estimated).

- Key Differences :

Performance in Cationic Polymerization

| Compound | Purity (%) | Melting Point (°C) | Polymerization Rate (Relative to TPS) | Optimal Loading (wt.%) |

|---|---|---|---|---|

| Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) | 95 | 231–238 | 2.5× | 0.5–6.0 |

| TPS (Tri-phenylsulfonium hexafluorophosphate) | >98 | 245–250 | 1.0× (baseline) | 2.0–8.0 |

| Bis-sulfonium bis(hexafluoroantimonate) | 90–95 | 240–245 | 3.0× | 0.3–5.0 |

Findings :

- Bis-sulfonium derivatives outperform TPS due to dual cationic centers, enabling faster initiation and crosslinking .

- Purified bis(hexafluorophosphate) achieves 95% purity post-recrystallization, enhancing reproducibility in industrial formulations .

- Hexafluoroantimonate analogs show superior activity but face regulatory limitations .

Solubility and Compatibility

- Bis(hexafluorophosphate) : Highly soluble in sulfolane, propylene carbonate, and dichloromethane (>50 mg/mL) .

- Bis(hexafluoroantimonate): Limited solubility in non-polar solvents due to higher molecular weight; requires co-solvents like THF .

- TPS : Moderate solubility in acetone and acetonitrile but prone to crystallization in high-concentration formulations .

Preparation Methods

Initial Synthesis of Bis-[4-(diphenylsulfonio)phenyl]sulfide Dichloride

The preparation begins with the synthesis of bis-[4-(diphenylsulfonio)phenyl]sulfide dichloride via a Friedel-Crafts type reaction:

- Reactants: Diphenyl sulfide and chlorine gas.

- Solvent: Organic solvent such as methylene chloride.

- Catalyst: Anhydrous aluminum chloride (AlCl₃).

- Conditions: The diphenyl sulfide (e.g., 80 g) is dissolved in methylene chloride (50 mL) and cooled to approximately 10°C in an ice bath. Anhydrous AlCl₃ (38 g) is added slowly with stirring. Chlorine gas (32 g) is then bubbled slowly into the mixture, maintaining the temperature between 10–20°C.

- Reaction Time: After chlorine addition, the mixture is stirred for about 1 hour at ambient temperature.

This reaction forms bis-[4-(diphenylsulfonio)phenyl]sulfide dichloride in the organic phase.

Extraction and Formation of Aqueous Solution

- The reaction mixture is hydrolyzed by adding water (100 mL), allowing phase separation.

- The aqueous phase is discarded; the organic layer is extracted twice with water (2 × 100 mL).

- The combined aqueous extracts contain the bis-[4-(diphenylsulfonio)phenyl]sulfide dichloride dissolved in water.

Ion Exchange to Form Bis(hexafluorophosphate) Salt

- To the aqueous solution, hexafluorophosphoric acid (H·PF₆, 65% w/w, 12 mL) is added dropwise with vigorous stirring.

- A voluminous white, creamy precipitate forms, consisting primarily of bis-[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluorophosphate).

- Stirring continues for 1 hour to increase precipitate density.

- The precipitate is filtered under vacuum and washed with water until the filtrate is neutral.

- The gelatinous precipitate is dried under vacuum at 50°C over phosphorus pentoxide to constant weight.

Yield and Initial Purity

- Yield: Approximately 13 g of crude product.

- Melting range: 105–117°C.

- Purity: Around 70% bis-[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluorophosphate) by weight.

Purification Procedure

To enhance purity:

- Dissolve the dried crude product in boiling methanol (10 parts product to 100 parts methanol by weight).

- Allow the solution to cool to room temperature; a brown to amber gum precipitates and is removed.

- Evaporate the supernatant to about 50% volume.

- Chill the concentrated solution to -15°C to precipitate a white solid.

- Filter and air dry the precipitate, then further dry in a vacuum oven at ~100°C until no further weight loss occurs.

This process yields a highly pure bis-[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluorophosphate) suitable for photoinitiator applications.

Reaction Scheme Summary

| Step | Reactants/Conditions | Product/Outcome |

|---|---|---|

| 1 | Diphenyl sulfide + Cl₂, AlCl₃ catalyst, CH₂Cl₂, 10-20°C | Bis-[4-(diphenylsulfonio)phenyl]sulfide dichloride (organic phase) |

| 2 | Hydrolysis with water, extraction | Aqueous solution of bis-[4-(diphenylsulfonio)phenyl]sulfide dichloride |

| 3 | Addition of H·PF₆ acid, stirring, precipitation | Bis-[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluorophosphate) (precipitate) |

| 4 | Filtration, washing, drying | Crude bis(hexafluorophosphate) salt |

| 5 | Recrystallization from methanol, cooling, filtration | Purified bis(hexafluorophosphate) salt |

Detailed Research Findings and Notes

- The reaction between bis-[4-(diphenylsulfonio)phenyl]sulfide dichloride and hexafluorophosphoric acid is highly quantitative, with a stoichiometric ratio of about 1 mole dichloride to 2 moles H·PF₆ recommended to ensure complete ion exchange without excessive reagent waste.

- The product is a white, frangible powder, soluble in polar solvents such as sulfolane and propylene carbonate.

- The drying temperature is critical; drying above 50°C initially may cause decomposition or loss of volatile components.

- Purification by methanol recrystallization effectively removes colored impurities and residual reactants.

- The compound’s melting range and purity are consistent indicators of successful synthesis and purification.

Comparative Notes on Related Counterions

While this article focuses on the hexafluorophosphate salt, similar preparation methods apply to bis(hexafluoroantimonate) and bis(hexafluoroarsenate) analogs, with the corresponding acid (e.g., hexafluoroantimonic acid) used in the ion exchange step. Reaction conditions and purification protocols are analogous, but the choice of counterion affects photoinitiator efficiency and stability.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | Diphenyl sulfide |

| Solvent | Methylene chloride |

| Catalyst | Anhydrous aluminum chloride (AlCl₃) |

| Chlorination gas | Chlorine (Cl₂) |

| Temperature (chlorination) | 10–20°C |

| Hydrolysis | Water addition, phase separation |

| Ion exchange reagent | Hexafluorophosphoric acid (H·PF₆, 65%) |

| Ion exchange temperature | Ambient |

| Precipitate drying temperature | 50°C (vacuum oven with P₂O₅) |

| Purification solvent | Methanol |

| Purification temperature | Room temperature to -15°C (cooling step) |

| Yield (crude) | ~13 g |

| Purity (crude) | ~70% |

| Melting point (crude) | 105–117°C |

Q & A

Basic: What spectroscopic techniques are recommended for characterizing the molecular structure of Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate)?

Answer:

Key techniques include:

- Single-crystal X-ray diffraction (SCXRD): Resolves the sulfonium center geometry and hexafluorophosphate counterion arrangement. SCXRD is critical for confirming the cation-anion interaction distances (e.g., S···F interactions) .

- Nuclear Magnetic Resonance (NMR):

- Fourier-transform infrared spectroscopy (FTIR): Confirms S–C and P–F bonds (e.g., 840 cm⁻¹ for PF₆⁻ stretching) .

Basic: What safety protocols are essential for handling Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Avoid inhalation of dust via NIOSH-certified N95 masks .

- Storage: Store in amber glass vials at 2–8°C under inert gas (argon) to prevent hydrolysis of PF₆⁻. Ensure containers are sealed to avoid moisture ingress .

- Spill Management: Neutralize spills with activated charcoal, followed by ethanol rinsing. Avoid aqueous solutions to prevent HF generation .

Advanced: How can researchers resolve discrepancies in reported photochemical efficiency of Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate as a photoacid generator (PAG)?

Answer:

- Controlled Replication: Standardize light sources (e.g., 254 nm UV lamps) and quantify photon flux using actinometry .

- Solvent Polarity Screening: Test in aprotic (e.g., acetonitrile) vs. protic solvents (e.g., methanol) to assess solvent-dependent acid dissociation efficiency .

- Quantitative HPLC Analysis: Monitor photoproducts (e.g., diphenyl sulfide derivatives) to correlate PAG decomposition rates with acid yield .

Advanced: What computational methods validate the excited-state behavior of Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate)?

Answer:

- Time-Dependent Density Functional Theory (TD-DFT): Predicts UV absorption spectra (λ_max ≈ 270 nm) and charge-transfer transitions between sulfonium and phenyl groups .

- Molecular Dynamics (MD): Simulates solvation effects on PF₆⁻ mobility in polar solvents, influencing ionic conductivity .

- Electrostatic Potential Maps: Identify electron-deficient sulfonium centers, guiding mechanistic studies on proton release .

Basic: What synthetic routes are reported for Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate)?

Answer:

- Oxidative Sulfonium Formation: React bis(4-mercaptophenyl)sulfide with diphenylsulfoxide in triflic acid, followed by anion exchange with NH₄PF₆ .

- Purification: Crystallize from dichloromethane/hexane mixtures to isolate >98% purity. Monitor by TLC (Rf = 0.3 in 7:3 EtOAc/hexane) .

Advanced: How do steric and electronic factors influence the catalytic activity of Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate in cationic photopolymerization?

Answer:

- Steric Effects: Bulky diphenyl groups limit anion recombination, enhancing proton availability. Compare with smaller sulfonium analogs (e.g., triphenylsulfonium salts) .

- Electronic Effects: Electron-withdrawing PF₆⁻ stabilizes the sulfonium cation, increasing photolytic lability. Electrochemical impedance spectroscopy (EIS) quantifies ionic mobility .

- Kinetic Studies: Use photo-DSC to measure polymerization rates under varied initiator concentrations (0.5–2.0 wt%) .

Basic: What analytical methods quantify trace impurities in Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate batches?

Answer:

- High-Resolution Mass Spectrometry (HRMS): Detect sulfoxide byproducts (e.g., m/z 489.12 [M-PF₆]⁺) with ppm-level accuracy .

- Ion Chromatography: Quantify residual halides (e.g., Cl⁻) from synthesis, ensuring <50 ppm compliance .

Advanced: How can researchers optimize the photostability of Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate for long-term applications?

Answer:

- Additive Screening: Introduce radical scavengers (e.g., TEMPO) to suppress side reactions. Test via accelerated UV aging (72 hr at 50°C) .

- Encapsulation: Embed in silica nanoparticles (sol-gel method) to reduce environmental degradation. Monitor release kinetics via fluorescence quenching .

Basic: What are the key physicochemical properties of Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate relevant to formulation studies?

Answer:

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 198–202°C (dec.) | DSC | |

| Solubility | >50 mg/mL in DMSO, acetone | Gravimetric analysis | |

| Molar Extinction Coefficient (ε) | 12,500 L·mol⁻¹·cm⁻¹ at 265 nm | UV-Vis |

Advanced: What mechanistic insights explain the dual role of Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate as a PAG and radical initiator?

Answer:

- Proton Release Pathway: UV irradiation cleaves S–C bonds, generating H⁺ and phenylthiyl radicals. Confirm via ESR spin-trapping with DMPO .

- Radical Propagation: Thiyl radicals initiate acrylate polymerization, validated by MALDI-TOF end-group analysis .

- Competitive Quenching: Use Stern-Volmer plots to quantify triplet-state quenching by monomers (e.g., styrene vs. methyl methacrylate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.